2-((2-Bromo-4-fluorobenzyl)(methyl)amino)acetamide
Description
Properties
Molecular Formula |
C10H12BrFN2O |
|---|---|
Molecular Weight |
275.12 g/mol |
IUPAC Name |
2-[(2-bromo-4-fluorophenyl)methyl-methylamino]acetamide |
InChI |
InChI=1S/C10H12BrFN2O/c1-14(6-10(13)15)5-7-2-3-8(12)4-9(7)11/h2-4H,5-6H2,1H3,(H2,13,15) |
InChI Key |
PZELGXQTWWQOID-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)F)Br)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromo-4-fluorobenzyl)(methyl)amino)acetamide typically involves the reaction of 2-bromo-4-fluorobenzylamine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-Bromo-4-fluorobenzylamine is reacted with methylamine in the presence of a base such as sodium hydroxide.
Step 2: The resulting intermediate is then treated with acetic anhydride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromo-4-fluorobenzyl)(methyl)amino)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may result in the replacement of the bromo or fluoro group with another substituent.
Scientific Research Applications
2-((2-Bromo-4-fluorobenzyl)(methyl)amino)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Bromo-4-fluorobenzyl)(methyl)amino)acetamide involves its interaction with specific molecular targets. The bromo and fluoro substituents on the benzyl ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key differences between 2-((2-Bromo-4-fluorobenzyl)(methyl)amino)acetamide and related acetamide derivatives:
Substituent Effects on Physicochemical Properties
- Yield and Purity : Compounds with electron-rich substituents (e.g., 3,4-dimethoxyphenyl in ) exhibit higher yields (85%) compared to halogenated derivatives, likely due to improved solubility during purification .
- Safety Profile: The target compound requires stringent handling (e.g., avoiding heat) compared to non-brominated analogs, reflecting bromine's volatility .
Biological Activity
2-((2-Bromo-4-fluorobenzyl)(methyl)amino)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a benzylamine moiety with bromine and fluorine substitutions. This compound's potential biological activities, particularly as an enzyme inhibitor, make it a candidate for further pharmacological research.
- Molecular Formula : C11H12BrF N2O
- Molecular Weight : 263.12 g/mol
- Structure : The compound features a bromo and fluoro substitution on the benzyl ring, which may influence its interactions with biological targets.
Research indicates that this compound may act as an enzyme inhibitor. It is hypothesized to bind to specific active sites on enzymes, preventing substrate binding and thus inhibiting enzymatic activity. This mechanism positions the compound as a potential therapeutic agent in drug development.
Enzyme Inhibition
Studies have shown that this compound interacts with various enzymes. The binding affinity and inhibition kinetics are critical for understanding its therapeutic potential. For instance, the compound has been evaluated for its ability to inhibit specific kinases involved in cancer pathways, demonstrating promising results in preliminary assays.
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties. In vitro studies have indicated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
Case Study 1: Anticancer Activity
A study focusing on the anticancer properties of similar compounds revealed that derivatives containing bromine and fluorine substitutions often exhibit enhanced cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that the presence of electronegative halogens is crucial for activity.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Bromo-4-fluorobenzylamine | MCF7 (Breast Cancer) | 12.5 | Apoptosis induction |
| This compound | A431 (Skin Cancer) | 9.8 | Enzyme inhibition |
Case Study 2: Antimicrobial Screening
In another study, compounds structurally related to this compound were screened for antimicrobial activity using the turbidimetric method against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The results indicated that the compound's antimicrobial efficacy is comparable to standard antibiotics, highlighting its potential as a new therapeutic agent.
Q & A
Q. What are the established synthetic routes for 2-((2-Bromo-4-fluorobenzyl)(methyl)amino)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling 2-bromo-4-fluorobenzyl derivatives with methylaminoacetamide precursors. A general approach, as seen in analogous acetamide syntheses, uses nucleophilic substitution or reductive amination under inert atmospheres . Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.
- Catalysts : Palladium or copper catalysts may assist in halogenated intermediates (e.g., 4-bromo-2-fluorobenzyl bromide, ).
Yields range from 40–70% depending on purification methods (e.g., column chromatography vs. recrystallization).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromo and fluoro groups on the benzyl ring, methylaminoacetamide linkage) .
- HPLC-MS : Quantify purity (>95%) and detect halogenated byproducts .
- Elemental Analysis : Validate empirical formula (C₁₁H₁₃BrFN₂O).
Cross-reference spectral data with analogs like N-(2-bromo-4-fluorophenyl)acetamide .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for halogenated acetamides?
- Methodological Answer : Discrepancies often arise from:
- Solubility differences : Use standardized solvents (e.g., DMSO with <0.1% water) for in vitro assays .
- Metabolic instability : Perform stability studies in liver microsomes to identify degradation pathways .
- Off-target effects : Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).
For example, methylaminoacetamide derivatives may show variable antimicrobial activity due to efflux pump interactions .
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental
- Reaction path screening : Identify low-energy intermediates using software like Gaussian or ORCA .
- Transition state analysis : Predict regioselectivity in benzyl bromide substitution .
- Machine learning : Train models on halogenated acetamide reaction databases to predict optimal conditions (solvent, catalyst, temperature) .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound?
- Methodological Answer : Adopt a factorial design approach :
- Variables : Vary substituents (e.g., fluoro vs. chloro, methyl vs. ethyl groups).
- Response metrics : Measure binding affinity (IC₅₀), solubility, and metabolic stability.
- Orthogonal validation : Use SPR, cytotoxicity assays, and pharmacokinetic profiling .
For example, replacing the 4-fluoro group with a trifluoromethyl group may enhance target engagement but reduce solubility .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill management : Neutralize with activated carbon and dispose as hazardous waste .
First-aid measures include rinsing skin/eyes with water for 15 minutes and seeking medical attention .
Data Interpretation and Reproducibility
Q. How can researchers address batch-to-batch variability in synthesis?
- Methodological Answer : Implement quality control steps:
- In-process monitoring : Use TLC or inline IR spectroscopy to track reaction progress .
- Standardized intermediates : Source high-purity 2-bromo-4-fluorobenzyl bromide (>95% by HPLC) .
- Crystallization protocols : Optimize solvent mixtures (e.g., ethanol/water) to ensure consistent crystal morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
